molecular formula C23H16BrFN2O3 B5188276 (5E)-5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione

(5E)-5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione

Cat. No.: B5188276
M. Wt: 467.3 g/mol
InChI Key: NVUUJNWEMUJISR-DEDYPNTBSA-N
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Description

(5E)-5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione: is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones. This compound is characterized by the presence of a bromine atom, a fluorobenzyl group, and a phenyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5E)-5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione typically involves a multi-step process. One common method includes the following steps:

    Formation of the imidazolidine-2,4-dione core: This can be achieved by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the bromine atom: Bromination can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent.

    Attachment of the fluorobenzyl group: This step involves the reaction of the brominated intermediate with 2-fluorobenzyl alcohol in the presence of a base such as potassium carbonate.

    Formation of the benzylidene group: The final step involves the condensation of the intermediate with benzaldehyde under basic conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene group, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of the imidazolidine-2,4-dione core can yield the corresponding imidazolidine derivatives.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products:

    Oxidation: Carboxylic acids and their derivatives.

    Reduction: Imidazolidine derivatives.

    Substitution: Various substituted imidazolidine-2,4-dione derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, it is used to study enzyme inhibition and receptor binding due to its unique structural features.

Industry: In the industrial sector, it is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (5E)-5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

  • (5E)-5-{5-chloro-2-[(2-fluorobenzyl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione
  • (5E)-5-{5-iodo-2-[(2-fluorobenzyl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione
  • (5E)-5-{5-methyl-2-[(2-fluorobenzyl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione

Uniqueness: The presence of the bromine atom and the fluorobenzyl group in (5E)-5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione imparts unique chemical and biological properties, such as enhanced binding affinity to certain molecular targets and improved stability under various conditions, compared to its analogs.

Properties

IUPAC Name

(5E)-5-[[5-bromo-2-[(2-fluorophenyl)methoxy]phenyl]methylidene]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrFN2O3/c24-17-10-11-21(30-14-15-6-4-5-9-19(15)25)16(12-17)13-20-22(28)27(23(29)26-20)18-7-2-1-3-8-18/h1-13H,14H2,(H,26,29)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVUUJNWEMUJISR-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)Br)OCC4=CC=CC=C4F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(C=CC(=C3)Br)OCC4=CC=CC=C4F)/NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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